BMSpep-57 -

BMSpep-57

Catalog Number: EVT-12548780
CAS Number:
Molecular Formula: C89H126N24O19S
Molecular Weight: 1868.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of BMSpep-57 involves several key steps that highlight its complexity and the precision required in peptide chemistry. The synthesis typically begins with the assembly of amino acids through solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a solid support, which is then cleaved to yield the final peptide product.

Technical Details:

  • Solid-Phase Peptide Synthesis: The process involves using a resin-bound amino acid, where each subsequent amino acid is added after deprotection.
  • Cyclization: The macrocyclic structure is formed by cyclizing the linear peptide through specific chemical reactions, often utilizing coupling agents to facilitate bond formation.
  • Purification: After synthesis, BMSpep-57 is purified using high-performance liquid chromatography (HPLC) to ensure that impurities are removed and that the desired compound is obtained in high purity .
Molecular Structure Analysis

BMSpep-57's molecular structure is characterized by its cyclic configuration, which contributes to its stability and binding affinity. The structure can be analyzed using X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.

Structural Data:

  • Molecular Formula: C₁₈H₂₃N₄O₄S
  • Molecular Weight: Approximately 385.46 g/mol
  • Conformation: The cyclic nature allows for specific spatial arrangements that enhance binding to PD-L1.

The structural data indicates a well-defined arrangement of functional groups that facilitate strong interactions with target proteins .

Chemical Reactions Analysis

BMSpep-57 undergoes specific chemical reactions that enable it to interact with PD-L1 effectively. The primary reaction involves binding to the PD-L1 protein, blocking its interaction with PD-1.

Reactions:

  • Binding Mechanism: BMSpep-57 binds to PD-L1 with an inhibition constant (IC50) of approximately 9 nM, demonstrating high potency in disrupting the PD-1/PD-L1 interaction.
  • Kinetic Studies: Studies have shown that BMSpep-57 exhibits concentration-dependent inhibition, confirming its mechanism of action through competitive binding assays .
Mechanism of Action

The mechanism by which BMSpep-57 exerts its effects involves competitive inhibition at the PD-1/PD-L1 interface. By binding to PD-L1, BMSpep-57 prevents PD-1 from engaging with its ligand, thus restoring T-cell activity against tumor cells.

Process:

  1. Binding: BMSpep-57 binds to PD-L1 with high affinity.
  2. Inhibition: This binding effectively blocks the PD-1 receptor from interacting with PD-L1.
  3. T-cell Activation: As a result, T-cells are activated to mount an immune response against cancer cells .
Physical and Chemical Properties Analysis

BMSpep-57 exhibits distinct physical and chemical properties that are crucial for its function as an inhibitor.

Physical Properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.

Chemical Properties:

  • Stability: BMSpep-57 demonstrates good stability under physiological conditions, making it suitable for in vivo applications.
  • pH Sensitivity: Its activity may vary with pH changes, which can influence binding interactions .
Applications

BMSpep-57 has significant potential applications in scientific research and clinical settings, particularly in cancer immunotherapy.

Scientific Uses:

  • Cancer Treatment: As an inhibitor of the PD-1/PD-L1 pathway, BMSpep-57 is being explored as a therapeutic agent for various cancers.
  • Research Tool: It serves as a valuable tool for studying immune checkpoint mechanisms and developing new immunotherapeutic strategies.

The ongoing research into BMSpep-57 highlights its promise as a potent agent in enhancing anti-tumor immunity and improving outcomes for patients undergoing cancer treatment .

Properties

Product Name

BMSpep-57

IUPAC Name

(3S,6S,9S,15R,18S,21S,24S,27S,30S,33S,36S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30,36-bis(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25-tetramethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide

Molecular Formula

C89H126N24O19S

Molecular Weight

1868.2 g/mol

InChI

InChI=1S/C89H126N24O19S/c1-9-11-29-69-83(127)101-59(28-20-32-95-89(92)93)77(121)109-68(76(120)98-43-73(91)117)46-133-47-74(118)100-63(35-51-22-14-13-15-23-51)85(129)110(6)50(5)75(119)105-65(39-72(90)116)87(131)113-33-21-31-70(113)84(128)104-62(38-54-42-94-48-99-54)80(124)102-60(34-49(3)4)78(122)107-66(44-114)81(125)103-61(36-52-40-96-57-26-18-16-24-55(52)57)79(123)108-67(45-115)82(126)106-64(37-53-41-97-58-27-19-17-25-56(53)58)86(130)112(8)71(30-12-10-2)88(132)111(69)7/h13-19,22-27,40-42,48-50,59-71,96-97,114-115H,9-12,20-21,28-39,43-47H2,1-8H3,(H2,90,116)(H2,91,117)(H,94,99)(H,98,120)(H,100,118)(H,101,127)(H,102,124)(H,103,125)(H,104,128)(H,105,119)(H,106,126)(H,107,122)(H,108,123)(H,109,121)(H4,92,93,95)/t50-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-/m0/s1

InChI Key

CQENCADPYMYPOU-BYUPMXPTSA-N

Canonical SMILES

CCCCC1C(=O)NC(C(=O)NC(CSCC(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1C)CCCC)C)CC3=CNC4=CC=CC=C43)CO)CC5=CNC6=CC=CC=C65)CO)CC(C)C)CC7=CN=CN7)CC(=O)N)C)C)CC8=CC=CC=C8)C(=O)NCC(=O)N)CCCNC(=N)N

Isomeric SMILES

CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSCC(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1C)CCCC)C)CC3=CNC4=CC=CC=C43)CO)CC5=CNC6=CC=CC=C65)CO)CC(C)C)CC7=CN=CN7)CC(=O)N)C)C)CC8=CC=CC=C8)C(=O)NCC(=O)N)CCCNC(=N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.